N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-2,4-dichlorobenzamide
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Overview
Description
N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-2,4-dichlorobenzamide is a complex organic compound that features a benzimidazole moiety. Benzimidazoles are a class of heterocyclic aromatic organic compounds known for their significant biological activities and applications in various fields, including pharmaceuticals, dyes, and polymers .
Preparation Methods
The synthesis of N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-2,4-dichlorobenzamide typically involves multiple steps. One common method starts with the preparation of 1,3-dihydro-2H-1,3-benzimidazole-2-thione, which is then reacted with 4-fluorobenzaldehyde in DMSO to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is further reacted with thiosemicarbazide in ethanol at reflux temperature to produce the final compound .
Chemical Reactions Analysis
N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-2,4-dichlorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents like sodium borohydride.
Substitution: The benzimidazole moiety allows for nucleophilic aromatic substitution reactions, where different substituents can be introduced.
Scientific Research Applications
N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-2,4-dichlorobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial and antioxidant properties.
Industry: The compound is used in the production of dyes and polymers.
Mechanism of Action
The mechanism of action of N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-2,4-dichlorobenzamide can be compared with other benzimidazole derivatives, such as:
N-(1H-1,3-Benzimidazol-2-yl)-N-ethylamine: Known for its antimicrobial properties.
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: Used in the synthesis of various biologically active compounds.
1-(1H-1,3-Benzimidazol-2-yl)-1-ethanone: Utilized in proteomics research.
These compounds share the benzimidazole core structure but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound.
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)ethyl]-2,4-dichlorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O/c1-9(15-20-13-4-2-3-5-14(13)21-15)19-16(22)11-7-6-10(17)8-12(11)18/h2-9H,1H3,(H,19,22)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOWGQDIXUPDIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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